molecular formula C10H15N3 B3086528 5-(Piperidin-4-YL)pyridin-2-amine CAS No. 1159822-13-5

5-(Piperidin-4-YL)pyridin-2-amine

Cat. No.: B3086528
CAS No.: 1159822-13-5
M. Wt: 177.25
InChI Key: WLZYZVMUWFTMCD-UHFFFAOYSA-N
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Description

Overview of Pyridine-Piperidine Hybrid Scaffolds in Chemical Research

Pyridine (B92270) and piperidine (B6355638) rings are two of the most prevalent heterocyclic motifs found in pharmaceuticals and biologically active compounds. nih.govdovepress.comthieme-connect.comresearchgate.net The pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, is a key component in numerous natural products, including vitamins and alkaloids, and is present in a wide array of FDA-approved drugs. nih.govrsc.org Its presence in a molecule can significantly influence physicochemical properties, such as improving biochemical potency, metabolic stability, and permeability. nih.govdovepress.com

The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is also a cornerstone of many pharmaceuticals. thieme-connect.comresearchgate.net The introduction of chiral piperidine scaffolds into small molecules has been shown to modulate physicochemical properties, enhance biological activities and selectivity, and improve pharmacokinetic profiles. thieme-connect.comresearchgate.net

Given the individual importance of these two scaffolds, the development of hybrid molecules that incorporate both a pyridine and a piperidine moiety has emerged as a compelling strategy in drug discovery. nih.govnih.gov These hybrid structures offer a unique three-dimensional architecture and a combination of electronic and conformational properties that can be exploited for fine-tuning interactions with biological targets. The synthesis of such hybrid scaffolds can be achieved through various methods, including the hydrogenation of pyridine precursors. nih.gov

Academic Significance of 5-(Piperidin-4-YL)pyridin-2-amine as a Research Probe

This compound serves as a significant research probe and a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. nih.gov Its academic importance is not derived from its own inherent biological activity, which is not extensively documented, but rather from its utility as a foundational scaffold for the development of novel derivatives.

The structure of this compound, featuring a reactive primary amine on the pyridine ring and a secondary amine within the piperidine ring, allows for a variety of chemical modifications. This makes it an ideal starting material for creating libraries of compounds for screening against various biological targets. For instance, derivatives of this compound have been synthesized and investigated for their potential as anticancer agents. Research has shown that 2-amino-4-(1-piperidine) pyridine derivatives can act as potent dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1), which are key targets in non-small-cell lung cancer. nih.gov Furthermore, derivatives of 5-(piperidin-4-yl)-1,2,4-oxadiazole have been identified as a new class of agonists for human caseinolytic protease P (HsClpP), showing potential for the treatment of hepatocellular carcinoma. nih.gov

The compound's utility extends to the exploration of treatments for other diseases as well. The 4-substituted-4-aminopiperidine motif, a key feature of this compound, is found in a number of bioactive compounds, including CCR5 antagonists developed as HIV-1 entry inhibitors. nih.gov

Current Research Landscape and Knowledge Gaps Pertaining to the Chemical Compound

The current research landscape for this compound is primarily focused on its application as a scaffold in medicinal chemistry to generate novel, biologically active compounds. Studies have explored how modifications to its basic structure influence activity against various targets. For example, the synthesis of 2-amino-4-(1-piperidine) pyridine derivatives has yielded compounds with potent inhibitory activity against crizotinib-resistant ALK and ROS1 mutants. nih.gov This highlights a research direction aimed at overcoming drug resistance in cancer therapy.

A significant knowledge gap remains concerning the intrinsic biological activity of this compound itself. While its derivatives have shown promise, the parent compound's pharmacological profile is largely uncharacterized. Further investigation into its own potential interactions with biological systems could reveal new avenues for research.

Another area for further exploration is the systematic investigation of the structure-activity relationships (SAR) of its derivatives. While some studies have begun to elucidate these relationships, a more comprehensive understanding of how different substituents on both the pyridine and piperidine rings affect potency, selectivity, and pharmacokinetic properties is needed. For instance, research on dual piperidine-based histamine (B1213489) H3 and sigma-1 receptor ligands has shown that substitution on the piperidine ring significantly impacts affinity for these receptors. nih.gov

Additionally, while methods for the synthesis of substituted piperidines and pyridines are well-established, the development of more efficient and stereoselective synthetic routes to create diverse libraries of this compound derivatives remains an active area of research. nih.gov

Chemical Compound Data

Below are data tables summarizing key information about this compound and related research findings.

Table 1: Chemical Properties of this compound

Property Value Source
IUPAC Name This compound parchem.com
Molecular Formula C₁₀H₁₅N₃ parchem.com
CAS Number 1159822-13-5 (dihydrochloride) synquestlabs.com

Table 2: Research Findings on Derivatives of this compound

Derivative Class Research Focus Key Findings Reference
2-amino-4-(1-piperidine) pyridine derivatives ALK/ROS1 dual inhibitors for non-small-cell lung cancer Compound 2e showed potent activity against crizotinib-resistant ALKL1196M and ROS1G2032R mutants. nih.gov
5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives HsClpP agonists for hepatocellular carcinoma Compound SL44 exhibited potent HsClpP agonistic activity and inhibited the proliferation of HCCLM3 cells. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-piperidin-4-ylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-10-2-1-9(7-13-10)8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZYZVMUWFTMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Reaction Design for 5 Piperidin 4 Yl Pyridin 2 Amine

Direct Synthesis Approaches

The direct construction of the 5-(Piperidin-4-YL)pyridin-2-amine framework is predominantly accomplished through two powerful cross-coupling reactions: Suzuki-Miyaura coupling for C-C bond formation and nucleophilic aromatic substitution for N-C bond formation.

Suzuki-Miyaura Coupling Strategies for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for forging C-C bonds in organic synthesis, and its application is pivotal in the synthesis of biaryl compounds like this compound. organic-chemistry.orglibretexts.org This palladium-catalyzed reaction typically involves the coupling of an organoboron species, such as a boronic acid or its ester, with a halide or triflate. libretexts.orgnih.govnih.gov

In the context of synthesizing this compound, this strategy would involve the reaction of a suitably protected piperidinyl-boronic acid or ester with a 5-halo-2-aminopyridine derivative. The catalytic cycle generally proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the pyridine (B92270) halide, transmetalation with the boronic acid derivative, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org The use of highly active and stable palladium-phosphine catalysts is crucial, especially when dealing with nitrogen-containing heterocycles which can sometimes inhibit catalyst activity. organic-chemistry.org

Table 1: Key Features of Suzuki-Miyaura Coupling

FeatureDescription
Catalyst Typically a Palladium(0) complex with phosphine (B1218219) ligands.
Reactants An organoboron compound (e.g., boronic acid) and an organic halide.
Key Steps Oxidative addition, transmetalation, reductive elimination. libretexts.org
Advantages Mild reaction conditions, high functional group tolerance, commercial availability of reagents.

Nucleophilic Aromatic Substitution Pathways for N-C Bond Formation

Nucleophilic aromatic substitution (SNA) offers another direct route for constructing substituted pyridines. youtube.comyoutube.com This reaction is particularly effective for pyridines, which are electron-deficient aromatic systems, making them susceptible to nucleophilic attack, especially at the 2- and 4-positions. youtube.comyoutube.com

The synthesis of this compound via this pathway could conceptually involve the reaction of a piperidin-4-yl nucleophile with a pyridine ring bearing a suitable leaving group at the 5-position and an amino group at the 2-position. However, a more common approach involves the displacement of a leaving group on the pyridine ring by an amine. youtube.com For instance, a 2-chloropyridine (B119429) derivative can react with an amine under heated conditions to form a new C-N bond. youtube.com The reactivity of the pyridine ring can be further enhanced by the presence of electron-withdrawing groups or through the formation of a transient η⁶-pyridine complex with a transition metal catalyst, which increases the electrophilicity of the pyridine ring. thieme-connect.de Computational studies have indicated that for certain pyridine halogenation/dehalogenation reactions, the C-halogen bond formation proceeds via an SNAr pathway. nih.govacs.orgnih.gov

Synthesis of Precursor Compounds and Key Intermediates

The success of the aforementioned direct synthesis approaches hinges on the availability of appropriately functionalized precursor molecules. The preparation of piperidinyl-boronic acid derivatives and halogenated pyridine precursors are critical preliminary steps.

Piperidinyl-Boronic Acid Derivatives

Boronic acids and their esters are essential reagents for the Suzuki-Miyaura coupling reaction. nih.gov The synthesis of pyridinylboronic acids and their derivatives can be achieved through several methods. arkat-usa.org The most fundamental and widely used method is the halogen-metal exchange of a corresponding pyridinyl halide, followed by borylation with a trialkylborate. arkat-usa.org This method is often reliable for large-scale preparations. arkat-usa.org Other synthetic routes include palladium-catalyzed cross-coupling of halopyridines with diboron (B99234) reagents. arkat-usa.org

The general stability and relatively low toxicity of boronic acids make them attractive intermediates in medicinal chemistry. nih.gov The synthesis of heterocyclic boronic acids, including those derived from piperidine (B6355638), follows similar principles to their aryl counterparts. nih.gov

Table 2: Common Methods for Synthesizing Pyridinylboronic Acids/Esters

MethodDescription
Halogen-Metal Exchange/Borylation Reaction of a pyridinyl halide with an organolithium or Grignard reagent, followed by trapping with a borate (B1201080) ester. arkat-usa.org
Palladium-Catalyzed Cross-Coupling Reaction of a halopyridine with a diboron reagent in the presence of a palladium catalyst. arkat-usa.org
C-H Borylation Direct borylation of a C-H bond catalyzed by iridium or rhodium complexes. arkat-usa.org

Halogenated Pyridine Precursors

Halogenated pyridines are crucial building blocks for a multitude of chemical transformations, including cross-coupling reactions. nih.govacs.orgnih.govchemrxiv.org The selective halogenation of pyridines can be challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution. nih.govyoutube.com

Despite these challenges, several strategies have been developed for the regioselective halogenation of pyridines. nih.gov One innovative method involves the use of designed phosphine reagents that are installed at the 4-position of pyridines, forming phosphonium (B103445) salts which are subsequently displaced by halide nucleophiles. nih.govacs.orgnih.gov This approach allows for the halogenation of a broad range of unactivated pyridines. nih.govnih.gov Other strategies include metalation-trapping sequences and the conversion of pyridines to their N-oxides, which can then be selectively nitrated at the 4-position and subsequently converted to the corresponding halopyridine. nih.gov Radical chlorination at high temperatures is another method used for preparing chlorinated pyridines. youtube.com

Stereoselective and Regioselective Synthetic Considerations

The synthesis of complex molecules like this compound often requires careful control over stereochemistry and regiochemistry.

The piperidine ring is a common motif in many biologically active compounds, and its stereoselective synthesis is of great importance. nih.govnih.gov Numerous methods have been developed for the stereoselective synthesis of substituted piperidines, including the hydrogenation of pyridine precursors, intramolecular cyclizations, and cycloaddition reactions. nih.govyoutube.com For instance, a one-pot synthesis of piperidin-4-ols has been developed via a sequential gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement, which demonstrates excellent diastereoselectivity. nih.gov The use of chiral catalysts in reactions such as the rhodium-catalyzed asymmetric reductive Heck reaction can provide access to enantioenriched 3-substituted piperidines from pyridine derivatives. acs.org

Regioselectivity is a key consideration in the functionalization of the pyridine ring. As mentioned earlier, nucleophilic aromatic substitution on pyridine typically occurs at the 2- and 4-positions. youtube.com Similarly, radical reactions like the Minisci reaction can lead to mixtures of regioisomers. chemrxiv.org To achieve regioselective C-4 alkylation of pyridines, a strategy involving a maleate-derived blocking group has been developed to direct Minisci-type reactions specifically to the C-4 position. chemrxiv.org In the context of Suzuki-Miyaura coupling, the regioselectivity is dictated by the position of the halogen on the pyridine precursor. Therefore, the synthesis of the correct halogenated pyridine isomer is paramount for the successful synthesis of the desired final product. nih.govacs.orgnih.gov

Control of Piperidine Ring Conformation during Synthesis

The conformation of the piperidine ring is a critical aspect of its synthesis and biological activity. The piperidine ring typically adopts a chair conformation to minimize steric strain. This chair form can exist in two interconverting isomers, with the substituent in either an axial or equatorial position. The equatorial conformation is generally more stable. wikipedia.org

During synthesis, the conformation can be influenced by the choice of reagents and reaction conditions. For instance, in catalytic hydrogenation of pyridine precursors, the stereochemical outcome can be directed by the catalyst and the existing substituents on the pyridine ring. The use of specific catalysts can favor the formation of one conformer over the other, thereby controlling the three-dimensional structure of the final piperidine-containing molecule.

Regioselective Functionalization of Pyridine Ring

The regioselective functionalization of the pyridine ring is a key challenge in the synthesis of compounds like this compound. The inherent electronic properties of the pyridine ring make it susceptible to nucleophilic attack at the C2, C4, and C6 positions. Directing functionalization to a specific position, such as C4, often requires strategic use of blocking groups or specialized catalytic systems. nih.govchemrxiv.org

One approach involves the use of a removable blocking group, such as one derived from maleic acid, to direct Minisci-type decarboxylative alkylation specifically to the C4 position. chemrxiv.org This method allows for the introduction of an alkyl group at the desired position, which can then be further elaborated to form the piperidine ring. Another strategy employs transition-metal catalysis, where a catalyst can selectively activate a specific C-H bond on the pyridine ring for functionalization. nih.gov For instance, phosphonium salts have been utilized as versatile handles to enable regioselective functionalization at the 4-position of the pyridine scaffold. thieme-connect.de

Advanced Synthetic Transformations for Analogues and Derivatives

The creation of analogues and derivatives of this compound relies on advanced synthetic transformations that allow for the construction and modification of the core piperidine structure.

Intramolecular Cyclization Reactions for Piperidine Formation

Intramolecular cyclization is a powerful strategy for constructing the piperidine ring. This can be achieved through various methods, including reductive amination and aza-Michael reactions. researchgate.net A de novo synthesis of N-(hetero)aryl piperidines has been reported using a diastereoselective reductive amination/aza-Michael reaction sequence. researchgate.net This approach allows for the rapid construction of complex polysubstituted piperidine rings from readily available starting materials. researchgate.net Other methods include intramolecular iodo-aldol cyclization of prochiral α-substituted enoate aldehydes and ketones, which can produce piperidine-containing heterocycles with high trans-selectivity. organic-chemistry.org

A notable example is the intramolecular reductive cyclization of a conjugated keto-azide intermediate to construct a 2,3,6-trisubstituted piperidine skeleton. nih.gov This strategy highlights the versatility of intramolecular cyclizations in generating highly functionalized piperidine rings.

Oxidative Amination of Alkenes in Piperidine Ring Construction

Oxidative amination of unactivated alkenes provides a direct route to substituted piperidines. This transformation can be catalyzed by various transition metals, such as gold(I) and palladium(II). mdpi.com A gold(I)-catalyzed method allows for the difunctionalization of a double bond, leading to the formation of an N-heterocycle. mdpi.com Similarly, a palladium-catalyzed aerobic oxidative cyclization of alkenes bearing tethered sulfonamides has been developed for the synthesis of various six-membered nitrogen heterocycles, including piperidines. nih.gov

A palladium-catalyzed asymmetric 6-endo aminoacetoxylation of unactivated alkenes using a pyridine-oxazoline (Pyox) ligand yields chiral β-acetoxylated piperidines with excellent enantioselectivity under mild conditions. organic-chemistry.org

Radical-Mediated Amine Cyclization for Piperidine Synthesis

Radical-mediated cyclization reactions offer an alternative and powerful approach to piperidine synthesis. These reactions often proceed under mild conditions and exhibit good functional group tolerance. One such method involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates to form 2,4-disubstituted piperidines. organic-chemistry.org The diastereoselectivity of this reaction can be enhanced by using tris(trimethylsilyl)silane. organic-chemistry.org

Another innovative approach is the enantioselective δ C-H cyanation of acyclic amines, which proceeds via an N-centered radical relay mechanism intercepted by a chiral copper catalyst. nih.gov The resulting δ-amino nitriles can then be converted into a variety of chiral piperidines. nih.gov This method showcases the potential of radical-mediated C-H functionalization in the asymmetric synthesis of complex piperidine derivatives. nih.gov

Hydrogenation and Hydroboration-Hydrogenation Cascades of Pyridines

The reduction of pyridines is a direct and atom-economical method for constructing piperidine rings. While traditional transition-metal-catalyzed hydrogenation often suffers from poor functional group tolerance, recent advances in borane-catalyzed reductions have shown great promise. acs.orgsci-hub.se

A B(C6F5)3-catalyzed hydroboration/hydrogenation cascade has been developed for the reduction of pyridines, which is particularly effective for 2,3-disubstituted pyridines, affording piperidines with high cis selectivity. acs.orgsci-hub.sefigshare.comacs.org This method exhibits broad functional group tolerance, allowing for the synthesis of functionalized piperidines that are not accessible through other reduction methods. acs.orgsci-hub.se The mechanism involves the sequential action of the pyridine substrate and piperidine product as bases in cooperation with the borane (B79455) catalyst to split H2. acs.orgsci-hub.seacs.org

Catalyst SystemSubstrate ScopeKey Features
B(C6F5)3/HBpin2,3-disubstituted pyridinesHigh cis selectivity, broad functional group tolerance. acs.orgsci-hub.se
Rhodium-catalyzedFluorinated pyridinesHydroboration/hydrogenation cascade. acs.orgsci-hub.se
Titanium-catalyzedPyridinesHydrosilylation/hydrogenation cascade. acs.orgsci-hub.se
Borane-catalyzedPyridinesMetal-free transfer hydrogenation with ammonia (B1221849) borane. organic-chemistry.org

Multi-component Reaction Strategies

While specific multi-component reaction (MCR) methodologies for the direct, one-pot synthesis of this compound are not extensively documented in dedicated literature, the principles of MCRs offer powerful and convergent strategies for assembling its core structural motifs. The inherent efficiency, atom economy, and ability to rapidly generate molecular diversity make MCRs a highly attractive approach for synthesizing complex heterocyclic systems like the target compound. Key MCRs, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, are particularly relevant for the construction of the substituted 2-aminopyridine (B139424) scaffold.

The Groebke–Blackburn–Bienaymé (GBB) reaction stands out as a prominent isocyanide-based multicomponent reaction (IMCR) for the synthesis of fused imidazo[1,2-a]pyridines. nih.govrsc.orgmdpi.com This acid-catalyzed condensation involves a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide. organic-chemistry.org The GBB reaction is a robust method for creating the imidazo[1,2-a]pyridine (B132010) core, which can be a strategic precursor to substituted 2-aminopyridine derivatives. The versatility of the GBB reaction allows for the introduction of various substituents depending on the choice of the aldehyde and isocyanide components. organic-chemistry.org

Furthermore, the products of a GBB reaction can be utilized as substrates in subsequent MCRs, such as the Ugi reaction, to create even more complex, peptide-like structures in a tandem approach. beilstein-journals.org This highlights the modularity of MCR strategies, where one MCR provides a scaffold that is further elaborated by a second MCR, enabling the rapid construction of diverse chemical libraries. beilstein-journals.org

Other MCRs for pyridine synthesis, while not directly involving a pre-formed aminopyridine, demonstrate the power of convergent synthesis. Hantzsch-type pyridine syntheses, for example, are classic multi-component methods that construct the pyridine ring from simpler precursors. mdpi.com Modern variations of this reaction have expanded the scope and utility for creating polysubstituted pyridines. mdpi.comrsc.org These strategies typically involve the condensation of β-dicarbonyl compounds, an aldehyde, and an ammonia source, followed by an oxidation step. acsgcipr.org

The table below summarizes key multi-component reactions that are applicable to the synthesis of the core scaffolds found in this compound or its close analogues.

Reaction NameComponentsProduct TypeRelevance to this compound Synthesis
Groebke–Blackburn–Bienaymé (GBB) Reaction 2-Aminoazine, Aldehyde, IsocyanideImidazo[1,2-a]pyridines and related fused heterocyclesCan be used to synthesize the core 2-aminopyridine ring system with substituents that could be precursors to the piperidine group. nih.govorganic-chemistry.org
Ugi Reaction Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanideα-Acylamino carboxamides (Peptidomimetics)Can be used in tandem with other MCRs (like GBB) to add complex side chains or to assemble the piperidine ring itself from suitable bifunctional starting materials. beilstein-journals.orgnih.govmdpi.com
Passerini Reaction Aldehyde/Ketone, Carboxylic Acid, Isocyanideα-Acyloxy carboxamidesA versatile three-component reaction for creating functionalized amide structures which could be intermediates in a multi-step synthesis.
Hantzsch-type Pyridine Synthesis β-Dicarbonyl compound (2 eq.), Aldehyde, Ammonia sourceDihydropyridines (oxidized to Pyridines)A fundamental MCR for constructing the pyridine ring from acyclic precursors. mdpi.comacsgcipr.org

These MCR strategies represent a modern and efficient approach to organic synthesis. Their application could significantly streamline the preparation of this compound and its derivatives, facilitating the exploration of this chemical space for various research applications.

Derivatization Chemistry and Functionalization Strategies of 5 Piperidin 4 Yl Pyridin 2 Amine

Modification at the Piperidine (B6355638) Nitrogen Atom

The secondary amine within the piperidine ring of 5-(piperidin-4-yl)pyridin-2-amine is a prime site for chemical modification. Its nucleophilic nature allows for the introduction of a vast range of functional groups through various established synthetic protocols.

Alkylation and Acylation Strategies

Standard N-alkylation and N-acylation reactions are commonly employed to functionalize the piperidine nitrogen. Alkylation introduces alkyl groups, which can alter the compound's lipophilicity and steric profile. Acylation introduces carbonyl-containing moieties, which can serve as hydrogen bond acceptors and introduce further points for diversification.

The piperidine ring is a prevalent structural motif in numerous alkaloids and pharmaceuticals. wikipedia.org The secondary amine is widely used to convert ketones to enamines, which are key intermediates in reactions like the Stork enamine alkylation. wikipedia.org This inherent reactivity makes it a straightforward handle for derivatization.

Table 1: Alkylation and Acylation Reactions at the Piperidine Nitrogen

Reaction Type Reagent Class Functional Group Introduced Potential Outcome
Alkylation Alkyl halides (e.g., R-Br, R-I) Alkyl chains (e.g., methyl, ethyl, benzyl) Modulates basicity and lipophilicity
Reductive Amination Aldehydes/Ketones + Reducing Agent Substituted alkyl groups Introduces complex alkyl fragments
Acylation Acyl chlorides, Anhydrides Acyl groups (e.g., acetyl, benzoyl) Introduces amide functionality, potential for H-bonding

| Carbamoylation | Isocyanates | Carbamoyl groups | Adds urea-like functionality |

Introduction of Diverse Chemical Moieties (e.g., sulfonyl amides, aromatic rings)

Beyond simple alkyl and acyl groups, more complex functionalities can be installed at the piperidine nitrogen to significantly alter the compound's properties.

Sulfonyl Amides: The synthesis of sulfonamides or sulfonimidamides at the piperidine nitrogen introduces a key functional group found in many therapeutic agents. A modular, two-step synthesis of sulfonimidamides has been developed that proceeds through a primary sulfinamide intermediate. acs.org This approach allows for the coupling of a wide variety of amines, suggesting its applicability for derivatizing the piperidine nitrogen. acs.org

Aromatic Rings: The introduction of aromatic or heteroaromatic rings can be achieved through methods such as Buchwald-Hartwig amination or other cross-coupling reactions. These modifications can introduce moieties capable of π-stacking interactions or other specific receptor-binding interactions. Studies on phenylpiperazine derivatives have explored the importance of aromatic ring topologies for receptor affinity, a strategy that is directly translatable to the piperidinyl portion of the target compound. nih.gov

Functionalization of the Pyridine (B92270) Ring

The pyridine ring offers multiple positions for substitution, and its electronic properties can be tuned by modifying the existing amino group.

Introduction of Substituents at Varying Positions

Modern organic chemistry provides several methods for the C-H functionalization of pyridine rings, allowing for the introduction of substituents at positions meta to the nitrogen atom (C3 and C5). nih.gov While the existing piperidinyl group at C5 presents a steric challenge, directed or non-directed C-H activation methods could potentially install new groups at the C3 position. nih.gov Palladium-catalyzed arylation has been shown to be effective for the C3-H arylation of pyridines. nih.gov Furthermore, rhodium-catalyzed olefination can introduce alkenyl groups. nih.gov

The synthesis of highly functionalized pyridines can also be achieved through ring-expansion reactions of isoxazoles, offering a conceptually different route to access substituted pyridine cores that could then be elaborated into the target structure. nih.gov

Table 2: Potential Functionalization of the Pyridine Ring

Position Reaction Type Potential Substituent Reference Method
C3 C-H Arylation Phenyl, substituted aryl Palladium/phenanthroline catalysis. nih.gov
C3 C-H Olefination Alkenyl (e.g., ethyl acrylate) Rhodium(III) catalysis. nih.gov

| C3 | C-H Silylation | Silyl groups | Iridium-catalyzed silylation. nih.gov |

Chemical Transformations of the Primary Amine Moiety

The 2-amino group on the pyridine ring is a versatile functional handle. It can undergo a range of chemical transformations to generate diverse derivatives. Reissert-Henze-type reactions, for example, demonstrate the reactivity of the pyridine ring system, leading to the formation of 2-aminopyridines from pyridine N-oxides. nih.gov Such reactions highlight the potential to modify the amino group or the ring itself. nih.gov

One key transformation is diazotization. The primary amine can be converted to a diazonium salt, which is a valuable intermediate that can be subsequently displaced by a wide variety of nucleophiles (e.g., halides, hydroxyl, cyano groups) in Sandmeyer-type reactions. This allows for extensive diversification at the C2 position. nih.gov

Strategic Derivatization for Enhanced Analytical Performance

Chemical derivatization is a powerful strategy to improve the detection and separation of compounds in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.gov

For compounds like this compound, which contain amine functionalities, derivatization can significantly enhance ionization efficiency in the mass spectrometer, leading to lower detection limits. A study demonstrated that derivatizing organic acids with N-(4-aminophenyl)piperidine, a tag with high proton affinity, led to improvements in detection limits ranging from 25- to 2,100-fold in SFC-MS analysis. nih.gov

A similar strategy could be applied to this compound itself, or to its metabolites, for analytical purposes. By reacting the primary amine or the piperidine nitrogen with a tag designed to have high proton affinity or a fixed charge, the analytical performance could be substantially improved. This approach is particularly valuable for bioanalytical assays requiring high sensitivity. nih.gov

Table 3: Derivatization for Analytical Enhancement

Derivatization Site Reagent Type Purpose Analytical Technique
Primary Amine (pyridin-2-amine) High proton affinity tags Increase ionization efficiency, improve sensitivity LC-MS, SFC-MS

| Piperidine Nitrogen | Charged derivatizing agents | Enhance signal in mass spectrometry | LC-MS, SFC-MS |

Derivatization for Improved Chromatographic Resolution

The inherent polarity of this compound, due to its amino groups, can lead to poor peak shape and resolution in gas chromatography (GC) and, in some cases, reversed-phase high-performance liquid chromatography (HPLC). Derivatization can mitigate these issues by reducing polarity, increasing volatility, and improving interactions with the stationary phase.

Common derivatization strategies for primary and secondary amines that could be applied to this compound include acylation, silylation, and alkylation. These reactions target the active hydrogen atoms on the nitrogen atoms.

Acylation: This involves the reaction of the amine with an acylating agent, such as an acid anhydride (B1165640) or an acyl chloride, to form an amide. For instance, reacting this compound with trifluoroacetic anhydride (TFAA) would yield a derivative with increased volatility, making it more amenable to GC analysis. The electron-withdrawing nature of the trifluoromethyl group can also enhance detection by electron capture detectors (ECD).

Silylation: Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are widely used to derivatize polar compounds for GC analysis. These reagents would react with the primary and secondary amino groups of this compound to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. The resulting TMS derivatives are significantly more volatile and thermally stable.

Alkylation: This strategy involves the introduction of an alkyl group. While less common for improving chromatographic resolution alone, it can be part of a broader functionalization strategy.

The choice of derivatization reagent can significantly impact the chromatographic behavior of the resulting derivative. The table below illustrates potential derivatization reactions for this compound aimed at improving chromatographic resolution.

Derivatization StrategyReagent ExampleTarget Functional Group(s)Expected Properties of DerivativeApplicable Chromatographic Technique
Acylation Trifluoroacetic anhydride (TFAA)Primary and Secondary AminesIncreased volatility, thermal stability, and ECD response.Gas Chromatography (GC)
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Primary and Secondary AminesIncreased volatility and thermal stability.Gas Chromatography (GC)
Acylation Acetic AnhydridePrimary and Secondary AminesReduced polarity, improved peak shape in RP-HPLC.High-Performance Liquid Chromatography (HPLC)

This table presents potential derivatization strategies based on the functional groups of this compound. Specific reaction conditions and outcomes would require experimental validation.

Derivatization for Enhanced Spectroscopic Detectability

For analytical methods that rely on spectroscopic detection, such as UV-Vis or fluorescence spectroscopy, derivatization can be employed to introduce a chromophore or a fluorophore into the molecule. This is particularly useful when the parent compound has a low molar absorptivity or lacks native fluorescence.

UV-Vis Detection: While the pyridine ring in this compound provides some UV absorbance, derivatization can shift the absorption maximum to a longer wavelength, reducing interference from co-eluting compounds, and increase the molar absorptivity. Reagents like 4-iodobenzoyl chloride can react with the amino groups to introduce a strongly UV-absorbing benzoyl group. This approach has been successfully used for the analysis of other aminopyridines.

Fluorescence Detection: To significantly enhance sensitivity, a fluorescent tag can be attached to the molecule. Common derivatizing agents for amines that introduce a fluorophore include:

Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): Reacts with primary and secondary amines to produce highly fluorescent sulfonamide derivatives.

9-Fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to form stable, highly fluorescent derivatives.

o-Phthaldialdehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. This reagent is specific for the primary amino group on the pyridine ring.

These derivatization reactions allow for the detection of the analyte at much lower concentrations than would be possible with the underivatized compound.

The following table summarizes potential derivatization strategies for enhancing the spectroscopic detectability of this compound.

Detection MethodDerivatizing AgentTarget Functional Group(s)Principle of Enhancement
UV-Vis Spectroscopy 4-Iodobenzoyl chloridePrimary and Secondary AminesIntroduction of a benzoyl chromophore with high molar absorptivity.
Fluorescence Spectroscopy Dansyl chloridePrimary and Secondary AminesIntroduction of a highly fluorescent dansyl group.
Fluorescence Spectroscopy 9-Fluorenylmethyl chloroformate (FMOC-Cl)Primary and Secondary AminesIntroduction of a highly fluorescent fluorenylmethoxycarbonyl group.
Fluorescence Spectroscopy o-Phthaldialdehyde (OPA) / ThiolPrimary AmineFormation of a fluorescent isoindole derivative.

This table outlines potential derivatization approaches based on the known reactivity of the functional groups present in this compound. The suitability and efficiency of these methods would need to be confirmed experimentally.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Quantitative Analysis by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantitative analysis of 5-(Piperidin-4-YL)pyridin-2-amine in various matrices. rsc.org The method combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. rsc.org For robust quantification, a method is typically developed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. researchgate.net This approach ensures high specificity and low limits of detection (LOD) and quantification (LOQ). mdpi.com

Development of a quantitative LC-MS/MS method for aminopyridine and piperidine (B6355638) derivatives often involves protein precipitation for sample clean-up, especially in biological matrices. mdpi.com The selection of appropriate precursor and product ions in MRM mode is critical for the selective detection of the analyte. researchgate.net The method is validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, and stability. mdpi.com

Below is a table summarizing typical parameters for an LC-MS/MS method for a compound structurally related to this compound.

Table 1: Representative LC-MS/MS Method Parameters

Parameter Condition
LC System UHPLC System
Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) chromatographytoday.com
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile (B52724) with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct structural features: the aminopyridine ring and the piperidine ring.

The primary amine (-NH₂) group on the pyridine (B92270) ring is expected to show characteristic N-H stretching vibrations. nih.gov The piperidine ring, a saturated heterocycle, will have C-H stretching vibrations, while the secondary amine (N-H) within the piperidine ring will also produce a distinct absorption band. researchgate.net The aromatic pyridine ring will display C=C and C=N stretching vibrations. preprints.orgresearchgate.net

Table 2: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3450 - 3300 N-H Asymmetric & Symmetric Stretching Primary Amine (-NH₂) ijirset.com
3300 - 3250 N-H Stretching Secondary Amine (Piperidine N-H) researchgate.net
3100 - 3000 C-H Stretching Aromatic (Pyridine Ring)
2950 - 2850 C-H Stretching Aliphatic (Piperidine CH₂) nist.gov
1650 - 1590 N-H Bending Primary Amine (-NH₂)
1600 - 1450 C=C and C=N Stretching Aromatic Ring (Pyridine) researchgate.net
1350 - 1250 C-N Stretching Aromatic Amine researchgate.net

Advanced Chromatographic Separations

Chromatographic techniques are fundamental for the separation and purity assessment of pharmaceutical compounds.

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity and quantifying this compound. Developing a robust HPLC method requires careful selection of the stationary phase, mobile phase, and detection wavelength. cmes.org For polar basic compounds like aminopyridines and piperidines, reversed-phase chromatography is commonly employed. nih.gov

A typical method would use a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. cmes.orgnih.gov The pH of the aqueous phase is a critical parameter to control the retention and peak shape of basic analytes. helixchrom.com UV detection is suitable due to the aromatic pyridine ring in the molecule's structure. nih.gov For related aminopyridine compounds, detection is often performed around 254-280 nm. cmes.orgnih.gov

Table 3: Typical HPLC Method Parameters

Parameter Condition
HPLC System Quaternary or Binary Pump System
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) nih.govresearcher.life
Mobile Phase A Phosphate or Acetate Buffer (pH adjusted) google.com
Mobile Phase B Acetonitrile or Methanol cmes.org
Elution Mode Isocratic or Gradient nih.gov
Flow Rate 1.0 mL/min nih.govresearcher.life
Column Temperature 30-40°C cmes.orgnih.gov
Detection UV at 254 nm or 280 nm cmes.orgnih.gov

| Injection Volume | 10 µL cmes.org |

To ensure the comprehensive purity assessment of a drug substance, it is often necessary to use at least two independent, or orthogonal, chromatographic methods. researchgate.net Orthogonal methods employ different separation mechanisms, increasing the probability of detecting any co-eluting impurities. researchgate.netnih.gov

For a polar, basic compound like this compound, a standard reversed-phase liquid chromatography (RPLC) method can be complemented by an orthogonal technique such as hydrophilic interaction liquid chromatography (HILIC). researchgate.netnih.gov While RPLC separates compounds primarily based on hydrophobicity, HILIC separates them based on polarity. researchgate.netfishersci.com In HILIC, a polar stationary phase is used with a mobile phase high in organic solvent content. researchgate.net

Supercritical Fluid Chromatography (SFC) can also serve as a powerful orthogonal technique to RPLC. chromatographytoday.com SFC uses supercritical CO₂ as the main mobile phase and offers different selectivity, especially for polar and chiral compounds. youtube.com The combination of RPLC and HILIC or SFC provides a high degree of confidence in the purity profile by ensuring that impurities are not missed due to similar retention behavior in a single system. chromatographytoday.comquality-assistance.com This approach is critical for identifying all potential impurities that may be present in the sample. researchgate.net

Computational Chemistry and Theoretical Investigations of 5 Piperidin 4 Yl Pyridin 2 Amine and Its Derivatives

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 5-(Piperidin-4-YL)pyridin-2-amine and its analogs, DFT calculations offer a detailed understanding of their stability, reactivity, and potential for non-linear optical (NLO) applications.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity and lower stability.

In studies of related pyridine (B92270) derivatives, DFT calculations have been employed to determine these energy gaps. For instance, computational analyses of various substituted pyridine compounds have shown that the nature and position of substituents significantly influence the HOMO and LUMO energy levels. The amino group at the 2-position and the piperidinyl group at the 5-position in the target molecule are expected to act as electron-donating groups, which would raise the HOMO energy level and potentially decrease the HOMO-LUMO gap, thereby increasing the molecule's reactivity.

The small HOMO-LUMO energy gap also suggests that the molecule can have significant nonlinear optical (NLO) properties. This is because a small gap facilitates intramolecular charge transfer, a key factor for NLO activity. Theoretical calculations on similar heterocyclic systems have demonstrated a correlation between a small energy gap and enhanced NLO properties.

Table 1: Representative Frontier Orbital Energies and Related Properties for Analogous Pyridine Derivatives

Compound/DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
Pyridine Derivative A-5.260-3.1112.1491.180
Pyridine Derivative B-5.307-2.4792.8282.746

Data is illustrative and based on published values for analogous pyridine derivatives to provide context for the potential properties of this compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color spectrum to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent intermediate potential values.

For this compound, the MEP surface would likely show a high negative potential (red) around the nitrogen atoms of the pyridine ring and the amino group, indicating these are the primary sites for electrophilic attack. Conversely, the hydrogen atoms of the amino group and the piperidine (B6355638) ring would exhibit a positive potential (blue), making them susceptible to nucleophilic interactions. This analysis is crucial for understanding the molecule's intermolecular interactions and its binding behavior with biological targets. Studies on similar substituted pyridines confirm that the nitrogen heteroatom and amino substituents are key sites of negative electrostatic potential. nih.gov

Global and local reactivity descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. Key descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), global hardness (η), and the electrophilicity index (ω).

Ionization Potential (I) and Electron Affinity (A) are related to the HOMO and LUMO energies, respectively (I ≈ -E_HOMO; A ≈ -E_LUMO).

Electronegativity (χ) describes the tendency of a molecule to attract electrons.

Global Hardness (η) is a measure of the resistance to charge transfer.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

For pyridine derivatives, these descriptors help in understanding their chemical behavior. A low hardness and high electrophilicity index would suggest a high reactivity. The presence of electron-donating groups in this compound would influence these parameters, likely leading to a lower ionization potential and a modified electrophilicity profile compared to unsubstituted pyridine.

Table 2: Representative Global Reactivity Descriptors for Analogous Pyridine Derivatives

DerivativeIonization Potential (I) (eV)Electron Affinity (A) (eV)Global Hardness (η) (eV)Electrophilicity Index (ω) (eV)
Pyridine Derivative C6.541.232.662.31
Pyridine Derivative D6.891.552.672.45

Data is illustrative and based on published values for analogous pyridine systems.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is essential for drug discovery, as it helps in understanding the binding mechanism and predicting the binding affinity of a compound to a biological target.

Molecular docking simulations of this compound derivatives with various protein kinases have been performed to predict their binding modes and affinities. semanticscholar.orgsemanticscholar.org In these studies, the ligand is placed in the active site of the target protein, and its conformational space is explored to find the most stable binding pose, which is typically the one with the lowest binding energy or docking score.

For instance, docking studies of similar aminopyrimidine derivatives with c-Jun-N-Terminal Kinase (JNK) have shown that the ligands bind in the ATP-binding pocket. semanticscholar.org The binding is often stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. The pyridine and piperidine moieties of this compound are expected to play crucial roles in these interactions.

Table 3: Illustrative Molecular Docking Results for an Analogous Piperidine-Pyridine Derivative with a Protein Kinase

Target ProteinLigandDocking Score (kcal/mol)Key Interacting Residues
Cancer Osaka Thyroid (COT) KinaseDB07075-14.860GLY 210, GLU 208, ASP 270, TRP 132

Data from a study on 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile, a structurally related compound, illustrating potential binding interactions. alliedacademies.orgalliedacademies.org

The interaction profile of a ligand with its target protein provides a detailed map of the non-covalent interactions that stabilize the complex. This includes hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking interactions.

For this compound, the 2-amino group and the pyridine nitrogen are likely to act as hydrogen bond donors and acceptors, respectively, forming key interactions with the hinge region of protein kinases. The piperidine ring can engage in hydrophobic interactions with non-polar residues in the active site. For example, in docking studies with Rho-associated kinase (ROCK), pyridine-containing inhibitors have been shown to form critical hydrogen bonds with residues such as Met156 in the hinge region. semanticscholar.org The specific interactions depend on the topology and amino acid composition of the target's active site.

A detailed analysis of these interactions helps in understanding the structural basis of the ligand's activity and provides a rationale for designing more potent and selective derivatives.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to understand the behavior of molecules over time. bonvinlab.org For a flexible molecule like this compound, MD simulations provide crucial insights into its dynamic nature, revealing the accessible conformations, the transitions between them, and the influence of the surrounding environment. These simulations model the atomic movements by calculating the forces between atoms and integrating Newton's equations of motion, thereby generating a trajectory that describes how the molecule's position and velocity change over picoseconds to microseconds.

The primary dynamic features of this compound investigated via MD simulations include the puckering of the piperidine ring, the rotation around the single bond connecting the piperidine and pyridine rings, and the orientation of the exocyclic amino group. Such simulations can recreate the opening and closing motions of related complex biomolecules, highlighting the importance of understanding conformational changes for molecular function. nih.gov By analyzing these trajectories, researchers can map the molecule's potential energy surface and identify the most stable, low-energy conformations.

The conformational landscape of this compound is defined by the spatial arrangement of its constituent rings and substituents. The piperidine ring, similar to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. wikipedia.org However, two distinct chair conformations are possible, distinguished by whether the bond to the pyridine ring is in an axial or equatorial position. The equatorial conformation is generally more stable in the gas phase and nonpolar solvents. wikipedia.org

MD simulations allow for a thorough exploration of this landscape. By simulating the molecule's movement over time, all energetically accessible conformations can be sampled. The key degrees of freedom that define the conformational space are:

Piperidine Ring Pucker: While the chair form is most stable, transient boat or twist-boat conformations can occur during transitions.

Inter-ring Torsional Angle: The rotation around the C4-C(pyridine) bond dictates the relative orientation of the two heterocyclic rings. This rotation is subject to steric hindrance, which limits the range of accessible angles.

Amine Group Orientation: The hydrogen atoms of the 2-amino group on the pyridine ring can rotate, influencing its hydrogen bonding potential.

The results from these simulations can be visualized using Ramachandran-like plots for the key dihedral angles, showing the probability of finding the molecule in a particular conformation. This provides a detailed map of the energetically favorable regions of its conformational space.

Table 1: Key Dihedral Angles in Conformational Analysis of this compound

Dihedral AngleDescriptionTypical Observed Conformations
C3-C4-C(pyridine)-C(pyridine)Defines the relative orientation of the piperidine and pyridine rings.Restricted rotation due to steric hindrance, leading to defined low-energy states.
N(piperidine)-C-C-CDescribes the puckering of the six-membered piperidine ring.Primarily corresponds to the stable chair conformation.
C(pyridine)-C(pyridine)-N-HDefines the orientation of the exocyclic amine hydrogens.Can rotate, but may be involved in intramolecular hydrogen bonding.

The solvent environment plays a critical role in determining the preferred conformation and dynamic behavior of this compound. The molecule possesses both hydrogen bond donors (the NH groups of the piperidine and the amino-pyridine) and acceptors (the nitrogen atoms of both rings), making its interactions with solvent molecules highly significant.

In polar protic solvents, such as water, the solvent molecules can form strong hydrogen bonds with the solute. These interactions can stabilize conformations that might be less favorable in the gas phase. For instance, in polar solvents, the axial conformer of the piperidine ring may become more stable. wikipedia.org MD simulations explicitly including solvent molecules (explicit solvent models) are essential for capturing these effects accurately. They can reveal the structure of the solvation shells around the molecule and quantify the strength and lifetime of solute-solvent hydrogen bonds.

Conversely, in nonpolar (aprotic) solvents, the dominant interactions are weaker van der Waals forces. In such environments, the molecule may adopt a more compact conformation to minimize the surface area of its polar regions exposed to the nonpolar solvent. Studies on related aminopyridine systems have demonstrated that solvent choice significantly alters molecular complexation and interaction energies. rsc.org MD simulations can quantify these differences, showing, for example, a reduced flexibility or altered conformational equilibrium when moving from a polar to a nonpolar medium.

In Silico ADME-Tox Prediction (excluding toxicity profiles and biological outcomes)

In silico (computational) methods are widely used in drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of candidate molecules. These predictions help to identify compounds with potentially favorable pharmacokinetic profiles early in the development process. For this compound, various molecular descriptors and physicochemical properties can be calculated to estimate its ADME profile.

These predictions are typically based on the molecule's structure and rely on established algorithms and models, such as quantitative structure-property relationship (QSPR) models. Important parameters include lipophilicity (logP), aqueous solubility (logS), polar surface area (PSA), the number of hydrogen bond donors and acceptors, and the number of rotatable bonds. These values are often evaluated against criteria like Lipinski's Rule of Five or Jorgensen's Rule of Three to assess "drug-likeness". researchgate.net For instance, computational tools can predict Caco-2 cell permeability, which is an indicator of intestinal absorption. researchgate.net

Table 2: Predicted Physicochemical and ADME Properties of this compound

Note: These values are computationally predicted and may differ from experimental results. The specific values can vary depending on the algorithm and software used.

PropertyPredicted ValueSignificance for ADME
Molecular Weight177.25 g/mol Influences diffusion and transport across membranes.
logP (Octanol/Water)1.5 - 2.0Measures lipophilicity; affects absorption and distribution.
Aqueous Solubility (logS)-2.5 to -3.0Indicates solubility in aqueous environments like the gut.
Polar Surface Area (PSA)~64 ŲRelates to membrane permeability and transport.
Hydrogen Bond Donors2Number of potential hydrogen bonds the molecule can donate.
Hydrogen Bond Acceptors3Number of potential hydrogen bonds the molecule can accept.
Rotatable Bonds1A measure of molecular flexibility.
Caco-2 PermeabilityLow to ModeratePredicts absorption across the intestinal epithelial cell barrier.
Human Oral AbsorptionModerate to HighAn overall estimation of absorption after oral administration. researchgate.net

Structure Activity Relationship Sar Investigations of 5 Piperidin 4 Yl Pyridin 2 Amine Analogues

Elucidation of Critical Pharmacophores and Structural Motifs

The foundational structure of 5-(piperidin-4-yl)pyridin-2-amine comprises three key components: a pyridine (B92270) ring, a piperidine (B6355638) ring, and a linker connecting them. The arrangement and specific features of these components constitute the essential pharmacophore responsible for biological activity.

The pyridine ring and the piperidine ring are among the most common heterocyclic building blocks in approved drug molecules. chemenu.com Their combination within a single scaffold creates a versatile platform for therapeutic development. The core pharmacophore often involves the basic nitrogen of the piperidine ring and the hydrogen-bonding capability of the 2-amino group on the pyridine ring.

Research on related heterocyclic systems has demonstrated the importance of specific substituents for activity. For instance, in a series of 4-(pyridin-2-yl)thiazol-2-amine inhibitors, the unsubstituted scaffold showed very weak activity, indicating that the substituent on the primary amine is a critical component of the pharmacophore for that specific target. acs.org Similarly, for certain A2A adenosine (B11128) receptor antagonists based on a thiazolo[5,4-d]pyrimidine (B3050601) core, an exocyclic amine group at position 7 and a furan-2-yl moiety at position 2 were found to be essential for potent and selective binding. nih.gov The design of novel compounds often involves fusing pharmacophore templates from different known ligands to enhance activity. nih.gov The piperidin-4-one nucleus is also considered a versatile pharmacophore, which can be modified to improve interactions with biological receptors. nih.gov

Key pharmacophoric features identified across various series of related compounds include:

A basic nitrogen atom, typically within the piperidine ring.

Hydrogen bond donor/acceptor groups, such as the 2-aminopyridine (B139424) moiety.

An aromatic system (the pyridine ring) capable of various interactions.

Specific substitution patterns on both the piperidine and pyridine rings that are crucial for target affinity and selectivity.

Impact of Piperidine Ring Substitution on Biological Target Interactions

Modifications to the piperidine ring have a profound effect on the biological and pharmacokinetic properties of this compound analogues. The piperidine ring itself typically adopts an energetically favorable chair conformation. Substituents on this ring can influence binding affinity, selectivity, metabolic stability, and central nervous system (CNS) penetration.

Systematic modifications of substituents on the piperidine ring are a key strategy in SAR studies. For example, N-methylation of the piperidine nitrogen has been shown to increase lipophilicity, which can lead to enhanced CNS penetration. Conversely, introducing a fluorine atom at the C-4 position of the piperidine ring can significantly improve the oral activity of some ligand families. nih.gov In one series of 5-HT1A receptor agonists, this C-4 fluorine substitution led to derivatives with higher affinity, selectivity, and more potent in vivo activity compared to their non-fluorinated counterparts. nih.gov Further studies on fluorinated piperidines have shown that fluorine atoms tend to prefer an axial position, although this can be influenced by adjacent substituents. nih.gov

In another example involving piperine (B192125) derivatives, a 4-methyl-substituted piperidine ring resulted in a compound with high inhibitory activity for the MAO-B enzyme. nih.gov The orientation of substituents is also critical; studies on donepezil (B133215) hybrids showed that compounds with a 1-benzylpiperidin-4-yl substitution had higher potency than the corresponding 4-benzylpiperidin-1-yl isomers. nih.gov

The following table summarizes the observed effects of specific piperidine ring substitutions from various studies.

SubstitutionPositionObserved EffectReference
MethylN-1 (Piperidine Nitrogen)Increased lipophilicity and CNS penetration.
FluorineC-3Decreased metabolic clearance (CYP3A4 resistance).
FluorineC-4Enhanced oral activity and binding affinity for 5-HT1A receptors. nih.gov
MethylC-4High inhibitory activity for MAO-B. nih.gov

These findings underscore the importance of the piperidine ring as a key modifiable element for fine-tuning the pharmacological profile of the entire molecule.

Role of Pyridine Ring Modifications on Activity and Selectivity

The pyridine ring is a crucial component that significantly influences the biochemical potency, metabolic stability, and permeability of drug candidates. nih.gov Its ability to form hydrogen bonds and participate in various molecular interactions makes it a prime target for SAR studies. researchgate.net

The position of the nitrogen atom within the aromatic ring is critical. In a study of Bloom Helicase inhibitors, changing the 4-pyridinyl moiety of a lead compound to a phenyl group resulted in a loss of activity. nih.gov Similarly, moving the pyridine nitrogen from the 4-position to the 2-position also led to inactivity, while a 3-pyridinyl analogue retained comparable activity. nih.gov This highlights the specific spatial and electronic requirements of the target's binding pocket.

Substitutions on the pyridine ring also play a synergistic role in determining activity. For a series of 5-HT1A receptor agonists, the combination of a 5-methyl and a 6-methylamino substituent on the pyridine ring was found to synergistically enhance their agonist properties. nih.gov The introduction of a pyridine ring in place of a phenyl ring has been shown in some cases to dramatically improve the metabolic stability of compounds. nih.gov In another example, replacing a phenyl group with a pyridine led to a potent Cdc7 kinase inhibitor. nih.gov

The following table details the effects of various modifications to the pyridine ring.

ModificationPositionObserved EffectReference
Phenyl substitutionReplaced pyridine ringLoss of activity. nih.gov
Isomeric changeN moved from 4- to 2-positionLoss of activity. nih.gov
Isomeric changeN moved from 4- to 3-positionComparable activity to lead. nih.gov
Methyl & Methylamino5- and 6-positionsSynergistic enhancement of 5-HT1A agonist activity. nih.gov
Methylation of amine2-methoxy instead of 2-aminoEnhanced analgesic effect in one series. nih.gov

These results demonstrate that even subtle changes to the pyridine ring, such as altering the nitrogen's position or adding small substituents, can have a dramatic impact on the molecule's biological profile.

Influence of Linker Chemistry and Chain Length on Binding Affinity

Studies on various compound classes have shown that linker length directly impacts potency. For a series of multifunctional pyridines targeting sigma receptors, a two-carbon (n=2, ethyl) linker connecting an N-benzylpiperidine motif to the pyridine ring was found to be optimal for high affinity to the σ1 receptor. nih.gov In contrast, a longer, three-carbon linker (n=3, propyl) resulted in lower affinity. nih.gov Interestingly, for the σ2 receptor subtype, a shorter one-carbon (n=1, methyl) linker was preferred. nih.gov This demonstrates how linker length can be tuned to achieve selectivity between different targets.

The nature of the linker is also pivotal. In a series of A2A adenosine receptor antagonists, compounds with a piperazine (B1678402) ring as the linker showed superior binding affinity compared to an analogous compound with a piperidine linker. nih.gov In other cases, a direct bond between the core heterocyclic systems is employed, while other analogues utilize flexible alkyl chains or more rigid linkers to achieve the desired conformation. nih.gov The optimal length of a linker between a 1,3-benzodioxole (B145889) ring and a heterocyclic nitrogen ring for MAO-B inhibition was determined to be between two and five carbons. nih.gov

The table below illustrates the impact of linker modifications on activity.

Linker ModificationCompound SeriesFindingReference
Varied Alkyl Chain LengthPyridines for Sigma ReceptorsA 2-carbon linker was optimal for σ1 affinity; a 1-carbon linker was preferred for σ2. nih.gov
Varied Alkyl Chain LengthPiperine Derivatives for MAO-BOptimal linker length was 2-5 carbons. nih.gov
Piperidine vs. PiperazineA2A Receptor AntagonistsA piperazine linker was preferred over a piperidine linker, improving affinity tenfold. nih.gov

These examples highlight that the linker is not merely a spacer but an active contributor to the pharmacophore, whose characteristics must be carefully optimized for each specific biological target.

Conformational Analysis and its Relation to SAR

The three-dimensional conformation of a molecule dictates how it interacts with its biological target. For flexible molecules like this compound analogues, which contain both rigid (pyridine) and flexible (piperidine) components, conformational analysis is key to understanding SAR. The piperidine ring most commonly adopts a low-energy chair conformation.

X-ray crystallography and computational modeling are powerful tools for studying molecular conformation. In one study of a factor Xa inhibitor, X-ray analysis revealed a specific binding mode where a fused bicyclic ring system (related to the piperidine portion) and a chloronaphthalene moiety (related to the pyridine portion) bound to distinct subsites of the enzyme. nih.gov The analysis also discovered that a restricted conformation, stabilized by an intramolecular S-O interaction, was crucial for high affinity. nih.gov

Intramolecular hydrogen bonding can also significantly influence conformation. A study on pyridin-2-yl guanidine (B92328) derivatives found that the formation of an intramolecular hydrogen bond between the pyridine nitrogen and the guanidinium (B1211019) group induced a 180° change in the dihedral angle between the two moieties. researchgate.net This conformational control is a key factor in the molecule's interaction with its target.

The conformational preferences of substituents on the piperidine ring are also important. NMR studies of all-cis-(multi)fluorinated piperidines revealed that fluorine atoms generally prefer to occupy axial positions. nih.gov However, this preference can be reversed to equatorial when a substituent is placed adjacent to the ring nitrogen, demonstrating the subtle interplay of forces that determine the final three-dimensional structure and its subsequent biological activity. nih.gov

Mechanistic Elucidation of Biological Target Interactions Focus on Molecular Mechanism

Kinase Inhibition Mechanisms

The aminopyridine core, a central feature of 5-(Piperidin-4-YL)pyridin-2-amine, is a well-established pharmacophore for ATP-competitive kinase inhibition. This structural motif is adept at forming crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common mechanism for achieving inhibitory activity.

B-Raf Kinase Inhibition and MAPK/ERK Pathway Modulation

Derivatives of aminopyridines have been investigated as inhibitors of B-Raf, a key serine/threonine kinase in the MAPK/ERK signaling cascade. The V600E mutation in B-Raf leads to its constitutive activation and is a driver in a significant percentage of cancers. nih.govmdpi.com The MAPK/ERK pathway, comprising RAS-RAF-MEK-ERK, is fundamental in regulating cellular processes like proliferation and survival. nih.gov

Inhibitors based on a pyridine (B92270) hinge-binding template are designed to interact with the hinge residue Cys532 of B-Raf. nih.gov Structure-activity relationship (SAR) studies on N-(4-aminopyridin-2-yl)amide derivatives have yielded compounds with potent enzymatic activity against B-Raf(V600E) and selectivity over the wild-type form. nih.gov For these inhibitors, the aminopyridine portion is crucial for anchoring the molecule in the ATP-binding site, allowing other parts of the molecule to make additional favorable contacts, thereby enhancing potency and selectivity. The piperidinyl group of this compound can be envisioned to occupy a solvent-exposed region, offering a vector for modification to fine-tune physicochemical properties and target interactions.

Compound ClassTargetKey InteractionsReference
Pyridine-amidesB-RafV600EHydrogen bond with hinge residue Cys532 nih.gov
N-(4-aminopyridin-2-yl)amidesB-RafV600EPotent enzymatic inhibition nih.gov

G-Protein-Coupled Receptor Kinase (GRK-2 and GRK-5) Inhibition

G protein-coupled receptor kinases (GRKs) are pivotal in the desensitization of G protein-coupled receptors (GPCRs). Both GRK2 and GRK5 are implicated in heart failure, making them attractive therapeutic targets. google.com The active sites of GRK2 and GRK5 share similarities, and inhibitors often target the ATP-binding pocket.

Molecular modeling and crystal structures of related inhibitors reveal key interactions. For instance, the pyridine nitrogen can form hydrogen bonds with residues like Lys220 and Asp329 in the active site. google.com In the case of GRK5, it is known to be regulated by calmodulin in a calcium-dependent manner, a process that can influence its localization and substrate specificity. rsc.org Derivatives of 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine have been synthesized as selective GRK-2 and -5 inhibitors, indicating the importance of the piperidin-4-yl-pyridin-2-amine scaffold for activity against these kinases. google.com

KinaseKey Interacting Residues (in related inhibitors)Inhibition MechanismReference
GRK2Lys220, Asp329ATP-competitive inhibition google.com
GRK5Not specifiedATP-competitive inhibition google.com

Mitotic Kinase (MPS1 and Aurora Kinases) Inhibition

Monopolar Spindle 1 (Mps1) is a crucial kinase for the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Inhibitors of Mps1 are being explored as anticancer agents. Studies on pyrido[3,4-d]pyrimidine (B3350098) derivatives targeting Mps1 have shown that interactions with residues such as I531, V539, M602, C604, N606, I607, L654, I663, and P673 are significant for binding. Stable hydrogen bonds with G605 and K529 are also conducive to inhibitory activity. nih.gov The this compound scaffold can be conceptually docked into the Mps1 active site where the aminopyridine would interact with the hinge region.

Aurora kinases (A, B, and C) are another family of serine/threonine kinases that are key regulators of mitosis, and their overexpression is linked to various cancers. justia.com Aminopyridine and imidazo[4,5-b]pyridine derivatives have been patented as Aurora A kinase inhibitors. nih.govgoogle.com The general mechanism involves the aminopyridine core binding to the hinge region of the kinase. For instance, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora A and B kinases. nih.gov The piperidinyl group could be oriented towards the solvent front, allowing for modifications to improve selectivity and potency.

KinaseKey Interacting Residues (in related inhibitors)Inhibition MechanismReference
Mps1G605, K529, I531, V539, M602, C604, N606, I607, L654, I663, P673ATP-competitive inhibition nih.gov
Aurora AHinge region interactionATP-competitive inhibition nih.govgoogle.com
Aurora BHinge region interactionATP-competitive inhibition nih.gov

Cyclin-Dependent Kinases (CDK4/6) Inhibition

CDK4 and CDK6 are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. The pharmacophore of several potent CDK4/6 inhibitors includes an N-(5-(piperidin-1-yl)pyridin-2-yl)-4-(thiazol-5-yl)pyrimidine scaffold. nih.govnih.gov These inhibitors are ATP-competitive and form hydrogen bonds with hinge residues (e.g., Val101 in CDK6) and engage in hydrophobic interactions in the adenine-binding pocket. nih.gov The 2-aminopyridine (B139424) moiety is a critical component for this hinge interaction. The piperidinyl group often extends into the solvent-exposed region, where modifications can modulate properties like solubility and cell permeability without disrupting the core binding interactions.

KinaseKey InteractionsInhibition MechanismReference
CDK4/6Hydrogen bonds with hinge residues (e.g., Val101 in CDK6)ATP-competitive inhibition nih.gov

Protein Kinase B (Akt) Inhibition

Protein Kinase B (Akt) is a central node in signaling pathways that regulate cell growth and survival. Dysregulation of Akt signaling is common in cancer. ATP-competitive inhibitors of Akt have been developed from scaffolds like 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides. nih.gov Crystal structures of these inhibitors bound to Akt show that the 4-amino group of the piperidine (B6355638) forms interactions with residues like Glu236 and the backbone carbonyl of Glu279. nih.gov A series of Akt inhibitors possessing a piperidin-4-yl side chain has been designed and shown to have potent inhibitory activity. techscience.com The aminopyridine head of this compound would be expected to bind to the hinge region, while the piperidin-4-yl group could position substituents to interact with other regions of the active site to enhance potency and selectivity.

KinaseKey Interactions (in related inhibitors)Inhibition MechanismReference
Akt (PKB)Interactions with Glu236 and Glu279 via piperidine substituentsATP-competitive inhibition nih.gov

Enzyme Active Site Interaction Analysis

The recurring theme in the inhibition of the aforementioned kinases by compounds related to this compound is the interaction of the aminopyridine core with the enzyme's hinge region. This interaction typically involves the formation of one or more hydrogen bonds between the amino group and the pyridine nitrogen of the inhibitor and the backbone amide and carbonyl groups of the hinge residues. This bidentate hydrogen bonding pattern is a hallmark of many Type I kinase inhibitors, which bind to the active conformation of the kinase and compete directly with ATP. techscience.com

The piperidin-4-yl substituent generally projects out of the primary binding pocket and into the solvent-exposed region. This position is a critical point for diversification in drug design. Modifications at this position can influence several important parameters:

Solubility and Physicochemical Properties: Adding polar groups can enhance aqueous solubility.

Selectivity: By extending into regions that differ between kinases, modifications can exploit these differences to achieve selectivity for a particular target.

The flexibility of the piperidine ring allows it to adopt different conformations, which can be advantageous for optimizing interactions with the target protein. The nitrogen atom within the piperidine ring also offers a handle for further chemical modification.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Interactions

Derivatives of this compound have been investigated as inhibitors of cholinesterases, enzymes critical in the regulation of the neurotransmitter acetylcholine (B1216132). The inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) is a key strategy in the management of Alzheimer's disease.

The mechanism of interaction often involves a "dual binding" model where the ligand simultaneously occupies two key sites within the enzyme's active site gorge: the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS). nih.gov The CAS is located at the bottom of the gorge and is where the hydrolysis of acetylcholine occurs, while the PAS is at the entrance and serves to guide the substrate towards the catalytic site. nih.gov

Molecular docking studies of tacrine-donepezil hybrids, which incorporate a 1-benzylpiperidin-4-yl side chain similar to the core compound, have shown that these molecules can span both the CAS and PAS of AChE. nih.gov This dual-site binding is believed to contribute to their potent inhibitory activity. nih.gov For instance, pyridyl–pyridazine derivatives have been identified as potent dual inhibitors of both AChE and BuChE. Docking studies of one such derivative revealed a high binding affinity, with calculated binding energies of -10.21 kcal/mol for AChE and -13.84 kcal/mol for BuChE, indicating strong and stable interactions. researchgate.net

Furthermore, some piperidine derivatives have been designed to act as covalent inhibitors. Docking studies of 4-phenethyl-1-propargylpiperidine derivatives containing a carbamate (B1207046) moiety confirmed that this group is responsible for forming a covalent bond with the catalytic serine residue in the active site of BuChE, leading to time-dependent inhibition. mdpi.com

Dihydrofolate Reductase (DHFR) Inhibition Mechanism

Dihydrofolate reductase (DHFR) is a crucial enzyme for the synthesis of nucleic acids and amino acids, making it a target for antimicrobial and anticancer agents. researchgate.net While many known DHFR inhibitors feature a 2,4-diamino substituted pyrimidine (B1678525) ring, which mimics the natural substrate, research has also explored other heterocyclic scaffolds. nih.govnstda.or.th

Studies on fragment-based drug discovery have identified phenyl piperidine and piperazine (B1678402) derivatives as capable of targeting the active site of Plasmodium falciparum DHFR (PfDHFR). ijpsonline.com Co-crystallization experiments have confirmed that these fragments bind within the PfDHFR active site. ijpsonline.com Molecular docking suggests a binding mode where the protonated secondary amine of the piperidine or piperazine ring forms a key interaction with the Asp54 residue of the enzyme. ijpsonline.com This interaction is crucial for inhibitor binding and subsequent loss of enzyme activity. nih.gov The binding of these inhibitors is often enhanced by the presence of the cofactor NADPH, which helps to pre-organize the pterin (B48896) binding site into a favorable configuration. ijpsonline.com

While compounds with piperidine structures have been considered for their potential as DHFR inhibitors, specific mechanistic studies on this compound itself as a DHFR inhibitor are not extensively available in the reviewed literature. However, research on related heterocyclic structures, such as 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-ones, shows that the basicity of the molecule is an essential element to promote binding to DHFR in its protonated form. nih.gov

Receptor Binding Profiles

Sigma (σ1 and σ2) Receptor Affinity and Selectivity

Sigma receptors, classified into σ1 and σ2 subtypes, are implicated in various neurological functions and are targets for the treatment of central nervous system disorders. The piperidine ring has been identified as an influential structural element for achieving high affinity at the σ1 receptor while maintaining affinity for other targets like the H3 histamine (B1213489) receptor.

Radioligand binding assays have been used to determine the affinity (Ki) of various piperidine-containing compounds for sigma receptors. As shown in the table below, these compounds often exhibit nanomolar affinity for the σ1 subtype and varying degrees of selectivity over the σ2 subtype. For example, the phenethylpiperidine compound JZ107 binds with high affinity to both σ1 (Ki = 7.9 nM) and σ2 (Ki = 5.1 nM) receptors. ijpsonline.com In contrast, the piperidine derivative SA4503 shows a 14-fold selectivity for the σ1 receptor (Ki = 4.6 nM) over the σ2 receptor (Ki = 63.1 nM). researchgate.net Its fluoroethyl analog, FE-SA4503, demonstrates a similar selectivity profile. researchgate.net These data highlight how modest structural modifications to the piperidine scaffold can significantly influence binding affinity and selectivity.

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ2/σ1)
JZ1077.95.10.65
SA45034.663.113.7
FE-SA45038.0113.214.15

This table is interactive. Click on the headers to sort the data.

GPR119 Agonism Mechanisms

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and related metabolic disorders. It is primarily expressed on pancreatic β-cells and enteroendocrine L-cells in the gut. nih.gov Activation of GPR119 leads to a dual mechanism of action: it directly stimulates glucose-dependent insulin (B600854) secretion from β-cells and promotes the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from L-cells. nih.gov

Derivatives of this compound have been optimized as potent GPR119 agonists. The mechanism of agonism involves specific structural interactions with the receptor. For example, in a series of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives, the replacement of a linker oxygen atom with a nitrogen atom was designed to occupy a presumed hydrophobic space between the pyrimidine and piperidine rings, enhancing the interaction with GPR119. nstda.or.th The introduction of an N-trifluoromethyl group was found to further enhance agonist activity. nstda.or.th

Ligand-Protein Co-crystallography and X-ray Diffraction Studies of Analogues

X-ray crystallography provides high-resolution structural information about how ligands interact with their protein targets, revealing precise binding modes, conformational changes, and key intermolecular interactions. This technique has been invaluable in understanding the interaction of analogues of this compound with their respective biological targets.

For instance, the crystal structure of the human σ1 receptor in complex with 4-IBP, a ligand containing a piperidine ring, has been solved (PDB ID: 5HK2). This structure revealed a trimeric architecture for the receptor, with the ligand-binding site buried deep within a cupin-like β-barrel domain. This detailed view of the binding pocket is crucial for the structure-based design of new and more selective sigma receptor ligands.

X-ray diffraction studies have also been performed on other piperidine-containing analogues. A study on ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate detailed the conformation of the molecule in its crystalline state. It was found that the piperidine ring adopts a stable chair conformation, and there is a significant rotation between the piperidine and the bicyclic quinoline (B57606) fragment, with a dihedral angle of 76.83°. In another example, the crystal structure of the anticancer drug alectinib, which features a 4-(morpholin-4-yl)piperidin-1-yl moiety, was solved from powder X-ray diffraction data. The analysis revealed how the protonated cation and the chloride anion form infinite hydrogen-bonded chains within the crystal lattice. These crystallographic studies provide fundamental insights into the structural chemistry of these compounds, which underpins their interaction with biological macromolecules.

Chemical Applications and Utility As a Synthetic Scaffold

Application in Complex Organic Molecule Synthesis

The primary application of 5-(Piperidin-4-YL)pyridin-2-amine lies in its use as a key intermediate in the multi-step synthesis of complex organic molecules. Its utility is prominently demonstrated in the preparation of potent and selective inhibitors of the Transient Receptor Potential Cation Channel Subfamily C Member 6 (TRPC6). google.comgoogle.com TRPC6 is a non-selective cation channel that has been implicated in a variety of physiological and pathological processes, making it an attractive target for drug discovery.

In the synthesis of these inhibitors, this compound serves as a crucial structural motif. For instance, it can be reacted with various carboxylic acids or their derivatives to form amide bonds, a common and robust reaction in organic synthesis. A specific example is the reaction of this compound dihydrochloride (B599025) with 5-Bromo-4-methoxy-pyridine-2-carboxylic acid. google.com This reaction, typically carried out in the presence of a coupling agent like 1,1'-Carbonyldiimidazole (CDI) and a base such as diisopropylethylamine (DIPEA) in a suitable solvent like dimethylacetamide (DMA), yields 5-[1-(5-Bromo-4-methoxypyridine-2-carbonyl)piperidin-4-yl]pyridin-2-amine. google.com

This intermediate can then undergo further functionalization, such as Suzuki coupling reactions, to introduce additional complexity and diversity to the molecular structure. The ability to readily modify the piperidine (B6355638) nitrogen and the pyridine (B92270) ring of the this compound scaffold allows for the systematic exploration of the chemical space around this core, leading to the identification of compounds with optimized biological activity.

Table 1: Exemplary Reaction Utilizing this compound

Reactant 1Reactant 2ReagentsProduct
This compound dihydrochloride5-Bromo-4-methoxy-pyridine-2-carboxylic acidCDI, DIPEA, DMA5-[1-(5-Bromo-4-methoxypyridine-2-carbonyl)piperidin-4-yl]pyridin-2-amine

Development of Novel Ligands for Metal Complexes

While specific research on the coordination chemistry of this compound is not extensively documented, its structural features suggest significant potential for the development of novel ligands for metal complexes. The molecule contains two key functionalities capable of coordinating to metal ions: the nitrogen atoms of the pyridine ring and the primary amine group, as well as the secondary amine within the piperidine ring. This arrangement allows it to act as a bidentate or potentially a tridentate ligand.

The aminopyridine scaffold is a well-established motif in coordination chemistry, known to form stable complexes with a variety of transition metals. researchgate.net These complexes have found applications in catalysis, including olefin polymerization. researchgate.net The presence of the piperidine ring in this compound introduces additional conformational flexibility and steric bulk, which can influence the geometry and reactivity of the resulting metal complexes. Ligands based on 2-(aminomethyl)piperidine (B33004) have been successfully complexed with Mg(II), Zn(II), and Group IV metals. nih.gov

Furthermore, piperazine-based ligands, which share structural similarities with the piperidine moiety, have been shown to form versatile metal complexes with applications in catalysis and as metal-organic frameworks (MOFs). rsc.org The nitrogen atoms of the piperidine ring in this compound can be functionalized, creating a wider range of coordination possibilities and allowing for the fine-tuning of the electronic and steric properties of the resulting ligands.

Integration into Organic Electronic Materials

The integration of this compound into organic electronic materials represents a potential area of application, although direct examples are not yet prevalent in the literature. Pyridine-containing compounds are widely utilized in the design of materials for organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) due to their electron-deficient nature, which can facilitate electron transport. rsc.org

In the context of OLEDs, pyridine derivatives can be incorporated into hole-transporting materials (HTMs) or electron-transporting materials (ETMs). rsc.org The introduction of a pyridine unit can help to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material, which is crucial for efficient charge injection and transport. rsc.orgunist.ac.kr For instance, pyridine-appended pyrene (B120774) derivatives have been studied as HTMs in OLEDs. nih.gov

The this compound scaffold could serve as a building block for such materials. The primary amine group offers a convenient handle for further chemical modification, allowing for the attachment of other functional groups known to enhance charge transport properties, such as triphenylamine (B166846) or carbazole (B46965) moieties. nih.gov The piperidine ring could also influence the morphological and film-forming properties of the resulting materials, which are critical for device performance. While the pyridination of some HTMs has been shown to potentially impact long-term stability, careful molecular design incorporating sterically hindered pyridine derivatives could mitigate these effects. researchgate.net

Contribution to Fragment-Based Drug Discovery and Lead Optimization

The structure of this compound makes it an excellent candidate for use in fragment-based drug discovery (FBDD) and lead optimization campaigns. FBDD involves screening small, low-complexity molecules (fragments) for weak binding to a biological target. Promising fragments are then grown or linked together to create more potent lead compounds.

This compound, with a molecular weight of approximately 177 g/mol , fits the profile of a molecular fragment. Its constituent parts, the 2-aminopyridine (B139424) and the 4-substituted piperidine, are common motifs in known drugs and biologically active molecules. The piperazine (B1678402) scaffold, a close relative of piperidine, is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in marketed drugs. rsc.org

The utility of this scaffold in lead optimization is evident from its role in the development of TRPC6 inhibitors. google.comgoogle.com Starting from this core structure, medicinal chemists can systematically explore structure-activity relationships (SAR). For example, the secondary amine of the piperidine ring can be acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents. These modifications can modulate the compound's potency, selectivity, and pharmacokinetic properties. The 2-aminopyridine moiety also offers opportunities for modification, further expanding the accessible chemical space. This systematic approach allows for the fine-tuning of a compound's properties to achieve the desired therapeutic profile.

Q & A

Basic Synthesis

Q: How is 5-(Piperidin-4-yl)pyridin-2-amine synthesized, and what analytical methods confirm its structure? A: The compound is typically synthesized via nitro precursor reduction followed by piperidine coupling . For example:

  • Step 1: A nitro-substituted pyridine intermediate (e.g., 2-nitro-5-[4-(1-piperidyl)-1-piperidyl]pyridine) is reduced to the amine using catalytic hydrogenation or similar methods.
  • Step 2: The piperidine moiety is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., using Pd(PPh₃)₄ with Na₂CO₃ in DME:H₂O at 150°C) .

Analytical confirmation:

  • ¹H NMR (600 MHz, DMSO-d₆): Key signals include δ ~6.45 ppm (pyridine-H), δ ~2.59–3.10 ppm (piperidine CH₂ groups), and δ ~1.06 ppm (isopropyl substituents in derivatives) .
  • LCMS (ESI): Molecular ion peak at m/z 261 (M + H) for the base compound .

Advanced Synthesis

Q: What strategies optimize yield and purity in synthesizing derivatives of this compound? A:

  • Catalyst optimization: Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in Suzuki-Miyaura reactions .
  • Solvent systems: Mixed solvents (e.g., DME:H₂O 10:1) improve solubility of intermediates .
  • Purification: Column chromatography or recrystallization removes nitro intermediates and byproducts. Scale-up challenges include controlling exothermic reactions during nitro reduction .

Basic Characterization

Q: What spectroscopic techniques are critical for characterizing this compound? A:

  • ¹H NMR: Assigns proton environments (e.g., aromatic vs. aliphatic regions). Example: δ ~7.76 ppm (pyridine-H in nitro derivatives) .
  • LCMS: Confirms molecular weight (e.g., m/z 263 for morpholine-substituted analogs) .
  • Elemental analysis: Validates purity (>95% for research-grade compounds) .

Advanced Characterization

Q: How can researchers resolve discrepancies in NMR data for this compound? A:

  • Solvent effects: Compare DMSO-d₆ vs. CDCl₃ spectra; DMSO suppresses piperidine NH signals due to hydrogen bonding .
  • 2D NMR (COSY, HSQC): Resolves overlapping signals in complex derivatives .
  • Deuteration studies: Isotopic labeling clarifies ambiguous proton environments .

Biological Activity Evaluation

Q: What methods evaluate the biological activity of this compound derivatives? A:

  • Kinase inhibition assays: Measure IC₅₀ against targets like TrkA or ALK (e.g., using in vitro kinase assays with 10 mM DMSO stock solutions) .
  • Antibacterial screening: Determine MIC (minimum inhibitory concentration) via broth microdilution .
  • Cellular assays: Assess cytotoxicity in cancer cell lines (e.g., NSCLC models) .

SAR Studies

Q: How do structural modifications impact biological activity? A:

Substituent Effect on Activity Evidence
Piperidine ring Increased lipophilicity → enhanced CNS penetration
Fluorine substitution Improved metabolic stability and target binding
Morpholine analogs Reduced cytotoxicity in non-target cells
  • QSAR parameters: Log P and molar refractivity (SMR) correlate with antibacterial activity .

Data Contradictions

Q: How to address conflicting activity data in different studies? A:

  • Assay variability: Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Purity verification: Re-analyzе intermediates via LCMS to rule out impurities .
  • Cell line specificity: Compare results across multiple models (e.g., ALK-positive vs. ROS1-positive NSCLC) .

Computational Modeling

Q: What role does computational chemistry play in studying this compound? A:

  • QSAR modeling: MOE software identifies steric/electronic descriptors (e.g., Log P, polar surface area) predictive of antibacterial activity .
  • Docking studies: Predict binding modes to kinase targets (e.g., ALK and TrkA) using crystal structures (PDB: 2XP2) .

Scale-up Challenges

Q: What challenges arise during large-scale synthesis? A:

  • Reaction control: Continuous flow reactors mitigate exothermic risks in nitro reductions .
  • Purification bottlenecks: Optimize column chromatography gradients for morpholine derivatives .

Comparative Analysis

Q: How does this compound compare to similar kinase inhibitors like Crizotinib? A:

Feature This compound Crizotinib
Target selectivity Broader (ALK, TrkA)ALK/ROS1-specific
Structural motif Piperidine-pyridine corePiperidine-pyrazole
Clinical relevance Preclinical researchFDA-approved for NSCLC
  • Mechanistic insight: Fluorine substituents enhance target affinity but may increase off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.